3,4-dimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S2/c1-15-5-6-19(12-16(15)2)25(22,23)20-13-17-7-9-21(10-8-17)14-18-4-3-11-24-18/h3-6,11-12,17,20H,7-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYBGIGGYZGBGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Moiety: The thiophene group is introduced via a substitution reaction, often using thiophene-2-carbaldehyde as a starting material.
Attachment of the Benzenesulfonamide Group: The final step involves the sulfonation of the benzene ring followed by the attachment of the piperidine-thiophene intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
This compound has been investigated for its potential as a therapeutic agent due to its unique structural features. The presence of the piperidine ring and the thiophene moiety is particularly noteworthy, as such structures are often associated with various biological activities. Research indicates that compounds with similar structures can exhibit significant pharmacological effects, making this compound a candidate for further exploration in drug development .
Enzyme Inhibition
Studies have shown that benzenesulfonamide derivatives can act as inhibitors for certain enzymes, such as carbonic anhydrases. These enzymes play crucial roles in various physiological processes and are implicated in diseases like cancer and glaucoma. Compounds similar to 3,4-dimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide have demonstrated promising enzyme inhibition profiles, which could lead to their use in treating such conditions .
Biological Studies
Receptor Binding Studies
The compound is utilized in receptor binding studies to understand its interaction with biological targets. Its ability to bind selectively to certain receptors can provide insights into its mechanism of action and potential therapeutic uses. For instance, studies involving similar sulfonamide compounds have indicated their roles in modulating receptor activity, which is essential for drug design .
Antimicrobial Activity
Research has highlighted the antimicrobial properties of benzenesulfonamide derivatives. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including resistant strains. The compound's structure may enhance its efficacy against microbial biofilms, making it a candidate for further development as an antimicrobial agent .
Material Science
Development of New Materials
Due to its unique chemical structure, this compound can be explored for applications in material science. Its electronic and optical properties make it suitable for developing new materials with specific functionalities. Research into similar compounds has shown potential in creating novel materials for electronic applications .
Summary of Key Findings
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Investigated for therapeutic potential; enzyme inhibition properties noted. |
| Biological Studies | Used in receptor binding studies; demonstrated antimicrobial activity against resistant strains. |
| Material Science | Potential applications in developing new materials with specific electronic or optical properties. |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and thiophene moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several benzenesulfonamide derivatives and piperidine-containing molecules. Below is a comparative analysis based on substituents, synthetic pathways, and pharmacological data from the provided evidence:
Key Observations:
Substituent Effects: The 3,4-dimethyl group in the target compound contrasts with 3,4-dimethoxy in compound 12 (). The thiophen-2-ylmethyl side chain in the target differs from trifluoroethoxy-phenoxy in compound 12, suggesting divergent electronic and steric interactions with biological targets. Thiophene’s aromaticity may improve binding to hydrophobic pockets compared to the electron-withdrawing trifluoroethoxy group .
Synthetic Accessibility: Compounds in (e.g., 6d) were synthesized with yields as low as 28%, indicating challenges in multi-step reactions involving sulfonamide coupling and piperidine functionalization.
However, the thiophene substituent may alter selectivity or potency compared to the trifluoroethoxy-phenoxy group . Fluorinated analogues (e.g., 6h–6l in ) exhibited higher melting points (up to 230°C), suggesting enhanced crystallinity and stability compared to non-fluorinated derivatives .
Physicochemical and Pharmacokinetic Trends:
| Property | Target Compound | Compound 12 | Compound 6d |
|---|---|---|---|
| Lipophilicity (LogP) | High (dimethyl) | Moderate (dimethoxy) | High (fluorinated aryl) |
| Hydrogen-Bond Acceptors | 4 | 6 | 5 |
| Molecular Weight (g/mol) | ~450 (estimated) | ~600 | ~550 |
Research Findings and Data Gaps
- Biological Activity : The α1A/α1D antagonism observed in compound 12 () provides a mechanistic hypothesis for the target compound, but experimental validation is lacking.
Biological Activity
3,4-Dimethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide, with CAS number 952966-42-6, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 378.6 g/mol. The structure includes a benzenesulfonamide moiety linked to a piperidine derivative through a thiophene substituent, which may influence its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Studies have shown that piperidine derivatives can induce apoptosis in cancer cells. For example, compounds with similar structures have demonstrated significant cytotoxic effects against glioblastoma multiforme and breast adenocarcinoma cells at low concentrations .
- Antimicrobial Properties : Some derivatives have been evaluated for their antimicrobial activity. The presence of the thiophene ring is often associated with enhanced activity against various microbial strains .
The biological mechanisms underlying the activity of this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer's .
- Induction of Apoptosis : The cytotoxic effects observed in cancer cell lines are often linked to the induction of apoptosis through oxidative stress pathways and morphological changes typical of programmed cell death .
- Interaction with Cellular Targets : The compound's structure suggests potential interactions with various cellular proteins, which could modulate signaling pathways involved in cell survival and proliferation.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Cytotoxicity in Cancer Models : A study reported that thiosemicarbazone derivatives exhibited IC50 values in the nanomolar range against glioblastoma and breast cancer cell lines, indicating potent anticancer properties .
- Antimicrobial Efficacy : Research on thiophene-containing compounds revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the piperidine scaffold can enhance efficacy .
Data Summary
The following table summarizes key findings related to the biological activity of similar compounds:
| Compound Name | Activity Type | IC50 (µM) | Target Cells/Organisms |
|---|---|---|---|
| Thiosemicarbazone Derivative | Anticancer | 0.01 - 0.05 | Glioblastoma Multiforme |
| Piperidine Derivative | Antimicrobial | 0.5 - 1.0 | Staphylococcus aureus, Escherichia coli |
| Acetylcholinesterase Inhibitor | Neuroprotective | N/A | Neuronal Cell Lines |
Q & A
Q. How should researchers statistically analyze discrepancies in biological replicate data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
